molecular formula C23H16F3N3O3 B5563659 5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide

5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide

Cat. No. B5563659
M. Wt: 439.4 g/mol
InChI Key: KQFJPULFJYXBIF-UVHMKAGCSA-N
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Description

The compound “5-methyl-3-phenyl-N’-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide” is an organic compound containing several functional groups. These include a trifluoromethyl group, a phenyl group, a furyl group, and an isoxazole ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its ability to modulate the physical and biological properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, could impart rigidity to the molecule. The trifluoromethyl group could influence the molecule’s electronic properties .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the trifluoromethyl group is generally considered stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Biological Activities

Antimycobacterial Activity :

  • A study focused on synthesizing various hydrazones and evaluating their antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium fortuitum. Compounds with specific structural features showed significant activity, highlighting the potential of hydrazone derivatives in tuberculosis treatment (Küçükgüzel et al., 1999).

Antimicrobial and Antifungal Activities :

  • Novel thiadiazole and triazole derivatives were synthesized and evaluated for their antimicrobial and antifungal properties. These compounds showed varying degrees of activity against different bacterial and fungal strains, suggesting their potential as antimicrobial agents (Klip et al., 2010).

Anti-inflammatory and Immunomodulatory Effects :

  • Isoxazole derivatives have been explored for their potential in modulating immune responses. A study on 5-amino-3-methyl-4-isoxazolecarbohydrazide demonstrated its ability to modulate gene expression related to autoimmune and inflammatory responses in cultured cells, indicating potential applications in developing anti-inflammatory drugs (Płoszaj et al., 2016).

Anticancer Activity :

  • The synthesis and biological evaluation of certain isoxazole derivatives have shown promising anticancer properties. Compounds were tested against various cancer cell lines, with some exhibiting significant inhibitory effects, suggesting their potential as anticancer agents (Asegbeloyin et al., 2014).

Chemical Synthesis and Characterization

Synthetic Methodologies :

  • Research into the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups showcases the diverse synthetic applications of furan derivatives in creating complex molecular structures (Gajdoš et al., 2006).

Vibrational Spectroscopic Investigations :

  • Vibrational spectroscopic studies and molecular dynamic simulations of compounds like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provide insights into the structural and electronic properties of pyrazole derivatives, which are significant in various chemical and biological applications (Pillai et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound would depend on its intended applications. Given the presence of the trifluoromethyl group, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

5-methyl-3-phenyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c1-14-20(21(29-32-14)15-6-3-2-4-7-15)22(30)28-27-13-18-10-11-19(31-18)16-8-5-9-17(12-16)23(24,25)26/h2-13H,1H3,(H,28,30)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFJPULFJYXBIF-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]-1,2-oxazole-4-carboxamide

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